molecular formula C4H6IN3 B2980732 5-iodo-1,4-diMethyl-1H-1,2,3-triazole CAS No. 1346818-62-9

5-iodo-1,4-diMethyl-1H-1,2,3-triazole

Cat. No.: B2980732
CAS No.: 1346818-62-9
M. Wt: 223.017
InChI Key: BFFCUDCDYJFFAJ-UHFFFAOYSA-N
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Description

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C4H6IN3. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse applications in various fields such as medicinal chemistry, materials science, and agriculture . The presence of iodine and methyl groups in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with iodine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the incorporation of the iodine atom into the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in modulating its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity and the ability to participate in specific types of reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-iodo-1,4-dimethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFCUDCDYJFFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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